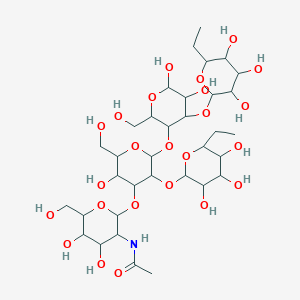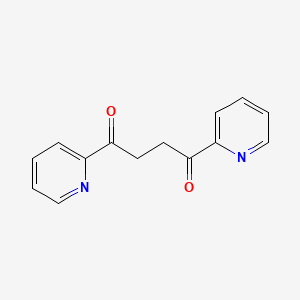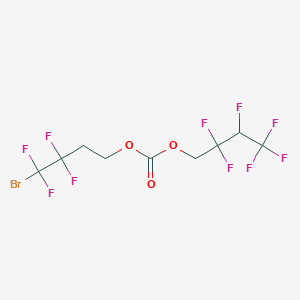![molecular formula C11H6Br2N2 B12079293 2,6-Dibromo-4,8-dicyanotricyclo[3.3.1.0(1,5)]nona-3,7-diene CAS No. 646477-46-5](/img/structure/B12079293.png)
2,6-Dibromo-4,8-dicyanotricyclo[3.3.1.0(1,5)]nona-3,7-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-4,8-dicyanotricyclo[3310(1,5)]nona-3,7-diene is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
The synthesis of 2,6-Dibromo-4,8-dicyanotricyclo[3.3.1.0(1,5)]nona-3,7-diene typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable precursor, followed by cyclization and cyanation reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
2,6-Dibromo-4,8-dicyanotricyclo[3.3.1.0(1,5)]nona-3,7-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The tricyclic structure allows for further cyclization reactions, leading to more complex molecules.
Common reagents used in these reactions include strong bases, acids, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,6-Dibromo-4,8-dicyanotricyclo[3.3.1.0(1,5)]nona-3,7-diene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4,8-dicyanotricyclo[3.3.1.0(1,5)]nona-3,7-diene involves its interaction with molecular targets through its bromine and cyano groups. These functional groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar compounds to 2,6-Dibromo-4,8-dicyanotricyclo[3.3.1.0(1,5)]nona-3,7-diene include other tricyclic compounds with different substituents. For example:
2,36,7-Dibenzobicyclo[3.3.1]nona-2,6-diene-4,8-dione: Known for its use in stereoselective synthesis.
1,5-Dibromo-9-thiatricyclo[3.3.1.0(2,8)]nona-3,6-diene 9,9-dioxide: Used in various chemical reactions.
The uniqueness of this compound lies in its specific functional groups and the resulting reactivity, which makes it suitable for a wide range of applications.
Properties
CAS No. |
646477-46-5 |
|---|---|
Molecular Formula |
C11H6Br2N2 |
Molecular Weight |
325.99 g/mol |
IUPAC Name |
4,8-dibromotricyclo[3.3.1.01,5]nona-2,6-diene-2,6-dicarbonitrile |
InChI |
InChI=1S/C11H6Br2N2/c12-8-1-6(3-14)10-5-11(8,10)7(4-15)2-9(10)13/h1-2,8-9H,5H2 |
InChI Key |
UIZAZOJTTAAYEA-UHFFFAOYSA-N |
Canonical SMILES |
C1C23C1(C(C=C2C#N)Br)C(=CC3Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



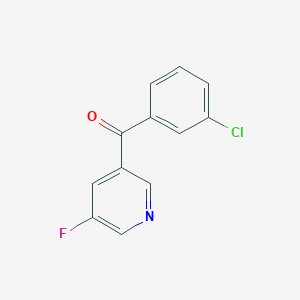
![tert-butyl N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxy-2-[(2R,3R,5S,6R)-5-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxan-2-yl]oxycyclohexyl]carbamate](/img/structure/B12079235.png)
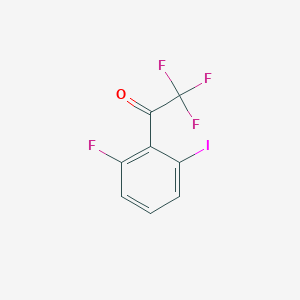
![6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12079243.png)
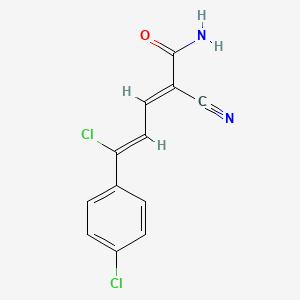
![(5-Aminopentyl)[(3-fluorophenyl)methyl]methylamine](/img/structure/B12079262.png)
![[[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene](/img/structure/B12079275.png)

